Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H12N4O4 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-5-15(14-9)11-6-8(2)10(7-13-11)16(18)19/h4-7H,3H2,1-2H3 |
InChI Key |
AKXKTMKWPZPBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=C(C(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis:
Preparation of Hydrazine Derivative:
- Synthesize or obtain a hydrazine derivative of 4-methyl-5-nitropyridin-2-yl.
- This step may involve the reaction of a nitropyridine with hydrazine under controlled conditions.
-
- React the hydrazine derivative with a suitable β-keto ester (e.g., ethyl acetoacetate) in a solvent like ethanol or DMF.
- The reaction is typically carried out under acidic or basic conditions to facilitate cyclization.
-
- Use techniques such as column chromatography to purify the product.
Analytical Techniques for Characterization
After synthesis, the compound must be characterized using various analytical techniques to confirm its structure and purity.
Techniques Used:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to determine the positions of substituents and confirm the structure.
High-Resolution Mass Spectrometry (HRMS):
- Verifies the molecular weight and fragmentation pattern of the compound.
-
- Helps identify functional groups, such as the nitro group and ester linkage.
Data Tables
Table 1: General Properties of Pyrazole Derivatives
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₄ |
| Molecular Weight | 276.25 g/mol |
| CAS Number | 2060062-98-6 |
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structure and substituent positions |
| HRMS | Verify molecular weight and fragmentation pattern |
| IR Spectroscopy | Identify functional groups |
Comprehensive Research Findings
- Synthetic Flexibility: Pyrazole derivatives can be synthesized through various methods, offering flexibility in tailoring the compound's properties.
- Analytical Techniques: A combination of NMR, HRMS, and IR spectroscopy provides comprehensive structural information.
- Safety and Handling: Nitro-substituted compounds require careful handling due to potential health and environmental risks.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a specialty chemical with the molecular formula C12H12N4O4 . While specific applications and case studies for this compound are not detailed in the provided search results, related compounds and structural analogs provide insight into potential uses.
Comparison to Similar Compounds
- Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate This compound has a similar pyrazole structure but with different substituents. It has been studied for its role in catalytic processes, particularly in the oxidation of phenolic compounds, demonstrating its utility as a catalyst in organic synthesis. It has also been investigated as a monoamine oxidase inhibitor, which could be relevant in treating neurological disorders.
- Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate This compound varies from methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate by having an ethyl ester instead of a methyl ester, which affects its solubility and reactivity.
- Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate The bromine substitution in this compound affects reactivity and may lead to different biological effects compared to this compound.
- Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate This compound has a molecular weight of 231.25 g/mol .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate with similar pyrazole-3-carboxylate derivatives:
*Estimated based on structural analogs.
Physicochemical Properties
- Melting Points : Analogs with nitro or halogen substituents (e.g., : 131–133°C for a bromo-trifluoromethyl derivative) exhibit higher melting points due to increased crystallinity. The target compound’s melting point is expected to align with nitro-containing analogs .
- Solubility : The ethyl carboxylate group enhances solubility in organic solvents, while nitro and pyridine groups may reduce aqueous solubility compared to hydroxylated derivatives (e.g., ) .
Biological Activity
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring and a nitropyridine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12N4O4
- Molecular Weight : 276.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. The nitro group and the pyrazole ring are crucial for binding to the active sites of these enzymes, which leads to inhibition of their activity. This inhibition is particularly significant in the context of cancer therapy, where targeting kinases can disrupt cell proliferation and survival pathways.
Biological Activity and Therapeutic Applications
Recent studies have indicated that this compound exhibits promising activity against various cancer cell lines. The following table summarizes some key findings related to its biological activity:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 5.0 | Inhibition of CDK1 phosphorylation | |
| A549 (Lung Cancer) | 6.7 | Induction of apoptosis | |
| MCF7 (Breast Cancer) | 4.2 | Cell cycle arrest |
Case Studies
- Inhibition of PKMYT1 : A study focused on the selective inhibition of PKMYT1, a kinase involved in DNA damage response pathways. The compound demonstrated significant selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment where DNA repair mechanisms are dysregulated .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the pyrazole ring can enhance potency against specific targets, indicating that the structural features of this compound are critical for its biological efficacy .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as 5-nitropyridine derivatives. Key reactions include:
- Cyclization : Formation of the pyrazole ring through condensation reactions.
- Substitution Reactions : Modifications at the nitro group can yield various derivatives with altered biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
